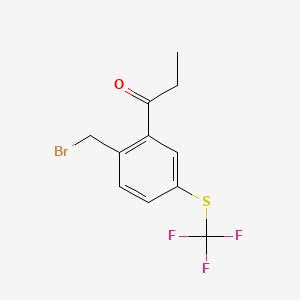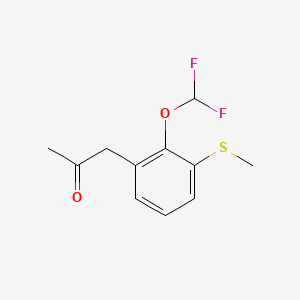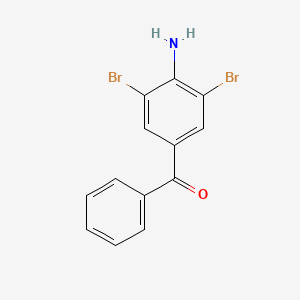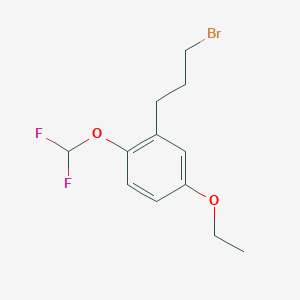
1-Cyclohexyl-2,5-dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-2,5-dimethylpyrrolidine is a chemical compound with the molecular formula C12H23N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Cyclohexyl-2,5-dimethylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 2,5-dimethylpyrrole under specific conditions. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon. The mixture is heated under reflux to facilitate the formation of the desired product .
In industrial settings, the production of this compound may involve more scalable methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
1-Cyclohexyl-2,5-dimethylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the nitrogen atom, converting it into an amine.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield cyclohexyl-2,5-dimethylpyrrolidine-3-carboxylic acid .
Aplicaciones Científicas De Investigación
1-Cyclohexyl-2,5-dimethylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-2,5-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparación Con Compuestos Similares
1-Cyclohexyl-2,5-dimethylpyrrolidine can be compared with other similar compounds, such as 2,5-dimethylpyrrolidine and 1-cyclohexylpyrrolidine.
2,5-Dimethylpyrrolidine: This compound lacks the cyclohexyl group, making it less bulky and potentially less sterically hindered in reactions.
1-Cyclohexylpyrrolidine: This compound lacks the two methyl groups, which may affect its reactivity and interactions with other molecules.
The presence of both the cyclohexyl group and the methyl groups in this compound gives it unique properties that distinguish it from these similar compounds .
Propiedades
Número CAS |
100247-06-1 |
|---|---|
Fórmula molecular |
C12H23N |
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
1-cyclohexyl-2,5-dimethylpyrrolidine |
InChI |
InChI=1S/C12H23N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3 |
Clave InChI |
ILFKQZNSUJZYJG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N1C2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




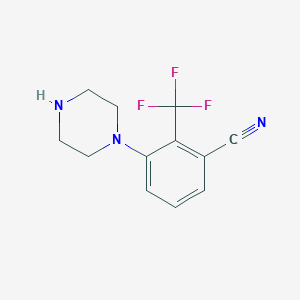

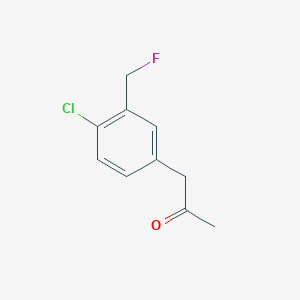
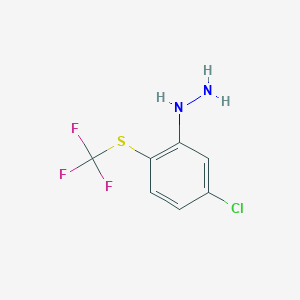
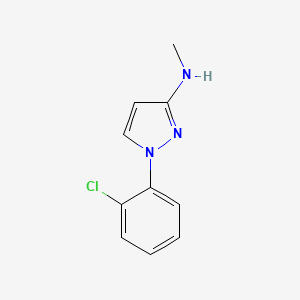

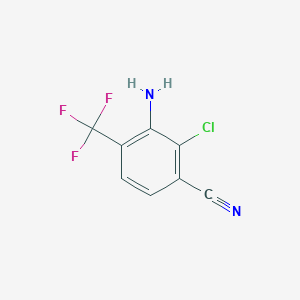
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
